Fmoc-cis-4-aminocyclohexane acetic acid
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Overview
Description
Fmoc-cis-4-aminocyclohexane acetic acid: is a derivative of cyclohexane, characterized by the presence of an amino group and an acetic acid moiety. The compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a common protecting group in solid-phase peptide synthesis, making this compound particularly valuable in the field of biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-cis-4-aminocyclohexane acetic acid typically involves the following steps:
Cyclohexane Derivatization: The starting material, cyclohexane, undergoes functionalization to introduce the amino group at the 4-position.
Fmoc Protection: The amino group is then protected using the Fmoc group. This step involves the reaction of the amino group with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Acetic Acid Introduction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases such as piperidine or diethylamine are commonly used to remove the Fmoc group.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Primary amines.
Substitution Products: Deprotected amino acids ready for further functionalization.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Protein Engineering: Utilized in the modification of proteins to study structure-function relationships.
Enzyme Inhibition Studies: Acts as a substrate or inhibitor in enzyme assays.
Medicine:
Drug Development: Investigated for its potential use in the development of therapeutic peptides and small molecules.
Diagnostic Tools: Used in the synthesis of diagnostic peptides for imaging and detection.
Industry:
Biotechnology: Employed in the production of recombinant proteins and peptides.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of Fmoc-cis-4-aminocyclohexane acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further functionalization. The molecular targets and pathways involved include:
Peptide Bond Formation: Facilitates the formation of peptide bonds by protecting the amino group.
Enzyme Interaction: May interact with enzymes involved in peptide synthesis and modification.
Comparison with Similar Compounds
- Fmoc-4-aminocyclohexane carboxylic acid
- Fmoc-4-aminocyclohexane propionic acid
- Fmoc-4-aminocyclohexane butyric acid
Uniqueness:
- Fmoc-cis-4-aminocyclohexane acetic acid is unique due to its specific configuration and the presence of both the Fmoc protecting group and the acetic acid moiety. This combination makes it particularly useful in peptide synthesis, offering a balance between stability and reactivity.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZYEKKFVGYBHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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